molecular formula C22H25N3O5 B5459990 ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate

ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate

Cat. No. B5459990
M. Wt: 411.5 g/mol
InChI Key: QXFDLRAACZARTA-UHFFFAOYSA-N
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Description

“Ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C24H23NO3 and a molecular weight of 373.456 .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . For instance, the synthesis of benzocaine, an ethyl ester of p-aminobenzoic acid, involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems . This process optimizes the reaction time and sequences, leading to high conversion (>99%) and selectivity (>99%) in residence times that reach up to a minimum of 12 seconds .


Molecular Structure Analysis

The molecular structure of “ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate” can be represented by the linear formula C24H23NO3 . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate” such as melting point, boiling point, and density are not specified in the available resources .

Safety and Hazards

The safety and hazards associated with “ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate” are not specified in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 4-[2-[(2-phenoxyacetyl)amino]benzoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-2-29-22(28)25-14-12-24(13-15-25)21(27)18-10-6-7-11-19(18)23-20(26)16-30-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFDLRAACZARTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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